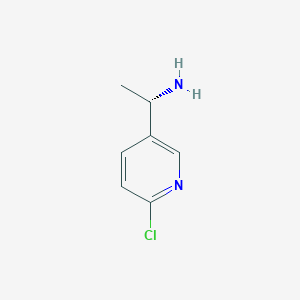

(1S)-1-(6-Chloro(3-pyridyl))ethylamine

Vue d'ensemble

Description

"(1S)-1-(6-Chloro(3-pyridyl))ethylamine" is a chemical compound of significant interest in various fields of chemistry and material science. It serves as an intermediate in the synthesis of numerous compounds, including those with applications in agriculture and pharmaceuticals.

Synthesis Analysis

Molecular Structure Analysis

Research into chlorophyll derivatives appending a pyridyl group at the C3-substituent provides insight into the molecular structure and optical properties of related compounds, revealing the influence of intramolecular π-conjugation on their spectral characteristics (Youhei Yamamoto & H. Tamiaki, 2015).

Chemical Reactions and Properties

The preparation and ethylene polymerization behavior of bis(imino)pyridyl chromium(III) complexes highlight the reactivity and potential applications of pyridyl-containing compounds in catalysis (Miguel A. Esteruelas et al., 2003). Additionally, the synthesis and characterization of iron(II) dichloride complexes reveal their high activity in ethylene polymerization, underscoring the versatility of pyridyl-based ligands in polymer science (Xiao-Ping Cao et al., 2012).

Physical Properties Analysis

Hirshfeld surface analysis of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate provides detailed information on the physical interactions within the crystal structure of a related compound, offering insights into the physical properties of (1S)-1-(6-Chloro(3-pyridyl))ethylamine derivatives (Omar Coughlin et al., 2019).

Chemical Properties Analysis

The reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O- and N-nucleophiles elucidate the chemical behavior and functionalization possibilities of pyridyl compounds, highlighting their reactivity and potential for further chemical transformations (R. A. Gadzhili et al., 2015).

Applications De Recherche Scientifique

Synthesis and Chemistry

Practical Synthesis via Selective Hydrogenation : The compound is synthesized through the highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. This process yields the compound with an 86% success rate, demonstrating its efficiency in producing neo-nicotinoid insecticides (Ken‐ichi Tanaka, M. Nagasawa, & Hideki Sakamura, 2000).

Chemical Applications

Use in Manganese Complexes : A binuclear μ-chloro complex of manganese using this compound as a ligand exhibits a two-electron reversible oxidation. This property indicates potential applications in electrochemical processes and the study of manganese complexes (I. Romero et al., 2001).

Role in Ruthenium Complexes : The compound, when used as a ligand in the synthesis of dinuclear Ru complexes, demonstrates catalytic activity in water oxidation. This suggests its importance in the field of catalysis and renewable energy research (Joaquim Mola et al., 2011).

Biological and Medicinal Research

N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines Research : Research on related compounds, such as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, has shown significant potential as sigma receptor ligands. These findings contribute to the understanding of sigma receptors and the development of novel therapeutic agents (B. de Costa et al., 1992).

Ethylamine Pyrolysis and Oxidation : Studies on ethylamine pyrolysis and oxidation, which are chemically related to this compound, provide insights into combustion and flame processes. This has implications for understanding the combustion mechanisms of similar chemical structures (Sijie Li, D. Davidson, & R. Hanson, 2014).

Environmental and Material Sciences

Reductive Dechlorination of Atrazine : The compound's related structures have been used in studies of atrazine dechlorination, catalyzed by metalloporphyrins. This research is significant in the field of environmental chemistry, focusing on the remediation of herbicide-contaminated water (Elza Nelkenbaum, I. Dror, & B. Berkowitz, 2009).

Polydopamine Particle Applications : Research into polydopamine particles, which are chemically related, has shown their potential as nontoxic, blood-compatible, antioxidant, and drug delivery materials. This demonstrates the broader applicability of similar structures in biomedicine and drug delivery systems (N. Sahiner et al., 2018).

Propriétés

IUPAC Name |

(1S)-1-(6-chloropyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVNENIAEVSUDT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(6-Chloro(3-pyridyl))ethylamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)

![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)

![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2487736.png)